Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 127717-19-5
VCID: VC3746864
InChI: InChI=1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3
SMILES: CC1=CC=CN2C1=C(C=N2)C(=O)OC
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.: 127717-19-5

Cat. No.: VC3746864

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate - 127717-19-5

Specification

CAS No. 127717-19-5
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3
Standard InChI Key BXXFZZDNUCSIIN-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=C(C=N2)C(=O)OC
Canonical SMILES CC1=CC=CN2C1=C(C=N2)C(=O)OC

Introduction

Chemical Identity and Structure

Identification and Nomenclature

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is identified by the CAS number 127717-19-5 and PubChem CID 14642204 . The compound has several synonyms, including:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-methyl-, methyl ester

  • DTXSID70562504

  • AKOS025396647

Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyridine class of heterocyclic compounds, characterized by a fused ring system comprising a pyrazole ring and a pyridine ring. Its structure features a methyl group at the 4-position of the pyrazole ring and a methyl carboxylate functional group at the 3-position .

Molecular Information

Table 1: Key Molecular Parameters of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

ParameterValue
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
Standard InChIInChI=1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3
InChI KeyBXXFZZDNUCSIIN-UHFFFAOYSA-N
Canonical SMILESCC1=CC=CN2C1=C(C=N2)C(=O)OC

Sources:

Physical and Chemical Properties

Physical Properties

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically exists as a solid at room temperature . The compound exhibits moderate to high polarity due to the presence of the carboxylate group, which significantly influences its solubility characteristics and interactions with biological systems .

Chemical Stability

The compound should be stored under conditions similar to other organic esters, in a cool, dry environment away from direct sunlight and moisture to maintain its chemical integrity. These storage precautions help prevent degradation through hydrolysis or other decomposition pathways that could affect the compound's stability and purity.

Synthesis and Preparation Methods

Synthetic Routes

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through various organic chemistry procedures. One common approach involves the esterification of the corresponding carboxylic acid (4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

The general reaction can be represented as:

4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid + CH₃OH → Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate + H₂O

This esterification typically proceeds under reflux conditions until completion, followed by purification steps to obtain the desired product with high purity.

Analytical Characterization

The successful synthesis and purity of methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structural integrity and presence of key functional groups

  • Mass spectrometry to confirm the molecular weight and fragmentation pattern

  • Infrared spectroscopy to identify characteristic functional group absorptions, particularly the ester carbonyl group

These analytical methods provide comprehensive structural verification and purity assessment of the synthesized compound.

Biological and Pharmacological Activities

Research Focus Areas

Current research on pyrazolo[1,5-a]pyridine derivatives, including methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate, centers on the following areas:

  • Anti-inflammatory activities: Investigation of potential mechanisms by which these compounds may modulate inflammatory pathways and processes

  • Antimicrobial properties: Evaluation of effectiveness against various bacterial and fungal pathogens

  • Anticancer research: Studies exploring potential cytotoxicity against cancer cell lines and mechanisms of action

These research directions highlight the compound's significance as a potential lead structure in drug discovery and development programs.

Supplier ReferenceQuantityPrice (EUR)
IN-DA000XCG100 mg98.00
IN-DA000XCG250 mg144.00
IN-DA000XCG1 g507.00
54-OR82925250 mg226.00
54-OR829251 g762.00
10-F497791100 mg34.00
10-F497791250 mg82.00
10-F4977911 g273.00

Source:

This pricing information indicates considerable variation between suppliers, with the cost per gram ranging from approximately 273 to 762 EUR, suggesting differences in synthesis methods, purity levels, or market positioning among suppliers.

Future Research Directions

The pyrazolo[1,5-a]pyridine scaffold presents significant opportunities for structural modification to enhance biological activities or physical properties. Future research on methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate might include:

  • Structure-activity relationship (SAR) studies to identify more potent derivatives

  • Investigation of specific molecular targets and mechanisms of action

  • Development of improved synthetic routes to enhance yield and purity

  • Exploration of additional biological activities beyond those currently identified

These research avenues could expand our understanding of this compound's potential applications in medicinal chemistry and other fields.

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